The Therapeutic Potential of Thiomorpholine-Carbonyl Cyclohexylamine Derivatives: A Technical Guide for Drug Discovery Professionals
The Therapeutic Potential of Thiomorpholine-Carbonyl Cyclohexylamine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking a New Frontier in Kinase Inhibition
In the landscape of modern medicinal chemistry, the relentless pursuit of novel scaffolds that offer both potency and selectivity against critical disease targets is paramount. Among the privileged heterocyclic structures, thiomorpholine has emerged as a versatile pharmacophore, integral to a multitude of biologically active compounds.[1] This technical guide delves into a specific, promising subclass: thiomorpholine-carbonyl cyclohexylamine derivatives. Our focus will be on their potential as targeted anticancer agents, primarily through the strategic inhibition of the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in human cancers.[2][3] This document is designed for researchers, scientists, and drug development professionals, providing a blend of foundational knowledge, actionable experimental protocols, and forward-looking perspectives.
The Thiomorpholine-Carbonyl Cyclohexylamine Scaffold: A Strategic Design
The thiomorpholine ring, a saturated six-membered heterocycle containing sulfur and nitrogen, offers a unique combination of physicochemical properties. The sulfur atom can enhance lipophilicity and modulate metabolic stability, while the nitrogen atom provides a convenient handle for substitution, allowing for the exploration of chemical space and the optimization of target engagement.[4]
The incorporation of a carbonyl cyclohexylamine moiety is a deliberate design choice aimed at enhancing interactions within the ATP-binding pocket of protein kinases. The cyclohexyl group can provide a hydrophobic anchor, while the amide linkage can form crucial hydrogen bonds with the hinge region of the kinase. This strategic combination of a privileged scaffold with a carefully selected side chain forms the basis for the therapeutic potential of this compound class.
Medicinal Chemistry: Synthesizing the Core and Its Analogs
The synthesis of thiomorpholine-carbonyl cyclohexylamine derivatives is a multi-step process that begins with the formation of the thiomorpholine core, followed by the introduction of the carbonyl cyclohexylamine side chain.
Synthesis of the Thiomorpholine Scaffold
Several synthetic routes to the thiomorpholine ring have been reported. A common and efficient method involves the reaction of a dielectrophile with a dinucleophile. For instance, the reaction of bis(2-chloroethyl)amine with a sulfide source can yield the thiomorpholine ring. More contemporary methods, such as the photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride, offer a scalable and continuous flow approach to the thiomorpholine core.[5][6][7]
Synthesis of N-(Cyclohexyl)thiomorpholine-4-carboxamide
-
Preparation of Thiomorpholine-4-carbonyl Chloride:
-
Thiomorpholine is reacted with a phosgene equivalent, such as triphosgene or diphosgene, in an inert aprotic solvent (e.g., dichloromethane, toluene) in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) at low temperatures (typically 0 °C to room temperature).
-
The reaction mixture is carefully monitored for the formation of the carbonyl chloride intermediate.
-
Upon completion, the reaction is quenched, and the thiomorpholine-4-carbonyl chloride is isolated, often used immediately in the next step due to its reactivity.
-
-
Amidation with Cyclohexylamine:
-
The freshly prepared or isolated thiomorpholine-4-carbonyl chloride is dissolved in an inert aprotic solvent.
-
Cyclohexylamine is added to the solution, often in the presence of a base to neutralize the HCl byproduct.
-
The reaction is stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The final product, N-(cyclohexyl)thiomorpholine-4-carboxamide, is then isolated and purified using standard techniques such as column chromatography or recrystallization.
-
Pharmacological Evaluation: Interrogating the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Thiomorpholine and morpholine derivatives have shown significant promise as inhibitors of this pathway, particularly targeting the mTOR kinase.[8][9]
In Vitro Kinase Inhibition Assays
The initial assessment of a compound's therapeutic potential often begins with in vitro kinase assays to determine its direct inhibitory effect on the target enzyme.
This protocol is adapted from established methods for assessing mTORC1 kinase activity.
Materials:
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Active mTOR enzyme
-
Inactive p70S6K protein (substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)
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ATP
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Test compound (thiomorpholine-carbonyl cyclohexylamine derivative)
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Positive control inhibitor (e.g., rapamycin)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
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Antibodies: anti-phospho-p70S6K (Thr389) and anti-total p70S6K
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, active mTOR enzyme, and the inactive p70S6K substrate.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Probe the membrane with the anti-phospho-p70S6K antibody to detect the phosphorylated substrate.
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Strip the membrane and re-probe with the anti-total p70S6K antibody to ensure equal loading.
-
Quantify the band intensities to determine the IC50 value of the test compound.
Cellular Assays: Assessing Pathway Inhibition in a Biological Context
Cellular assays are crucial for confirming that the compound can penetrate the cell membrane and inhibit the target in a physiological environment.
Cell Culture and Treatment:
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Culture a relevant cancer cell line (e.g., PC3 for prostate cancer, A549 for lung cancer) in appropriate media.[9]
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the thiomorpholine-carbonyl cyclohexylamine derivative at various concentrations for a specified time (e.g., 24 hours). Include vehicle and positive controls.
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
Western Blotting:
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key phosphorylated and total proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to assess the effect of the compound on protein phosphorylation.
Structure-Activity Relationship (SAR): The Influence of the Cyclohexylamine Moiety
While extensive SAR data for thiomorpholine-carbonyl cyclohexylamine derivatives is not yet available, we can extrapolate from related compound series. The incorporation of a cyclohexyl group is expected to provide a significant hydrophobic interaction within the kinase active site. The flexibility of the cyclohexyl ring may allow it to adopt a conformation that maximizes van der Waals interactions with nonpolar residues.
Future SAR studies should focus on:
-
Stereochemistry of the cyclohexyl ring: Investigating cis and trans isomers to determine the optimal orientation for binding.
-
Substitution on the cyclohexyl ring: Introducing small polar or nonpolar groups to probe for additional interactions.
-
Replacement of the cyclohexyl ring: Exploring other cyclic and acyclic alkyl groups to understand the steric and electronic requirements for optimal activity.
In Vivo Evaluation: Assessing Therapeutic Efficacy in Preclinical Models
Promising compounds from in vitro and cellular assays should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity.
Experimental Workflow: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., Granta cells for lymphoma) into the flank of immunocompromised mice.[8]
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.
-
Compound Administration: Administer the thiomorpholine-carbonyl cyclohexylamine derivative via an appropriate route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform histological and immunohistochemical analyses to assess cell proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay).[8]
Future Perspectives and Conclusion
Thiomorpholine-carbonyl cyclohexylamine derivatives represent a promising, yet underexplored, class of compounds with significant therapeutic potential, particularly as inhibitors of the PI3K/Akt/mTOR pathway. The strategic combination of the thiomorpholine scaffold with a cyclohexylamine moiety offers a solid foundation for the development of potent and selective kinase inhibitors.
The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the synthesis, in vitro evaluation, and in vivo assessment of this novel compound class. Further research, particularly in elucidating detailed structure-activity relationships and exploring their efficacy in a broader range of cancer models, is warranted. As our understanding of the intricate signaling networks that drive cancer progresses, the development of precisely targeted therapies, such as those derived from the thiomorpholine-carbonyl cyclohexylamine scaffold, will be instrumental in advancing the future of oncology.
Visualizations
Diagram 1: Proposed Synthesis of N-(Cyclohexyl)thiomorpholine-4-carboxamide
Caption: Simplified PI3K/Akt/mTOR signaling cascade and the proposed point of inhibition.
Diagram 3: In Vivo Xenograft Experimental Workflow
Caption: Workflow for evaluating in vivo efficacy using a xenograft model.
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